{4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
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Overview
Description
{4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with olefins to form the oxadiazole ring . The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the oxadiazole ring can produce amines or alcohols.
Scientific Research Applications
{4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of {4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the oxadiazole and chlorophenyl groups, making it less versatile in certain reactions.
4-Chlorophenylboronic acid: Similar structure but without the oxadiazole ring, limiting its applications in some synthetic routes.
1,2,4-Oxadiazole derivatives: These compounds may lack the boronic acid group, reducing their utility in Suzuki-Miyaura coupling reactions.
Uniqueness
The unique combination of the boronic acid group, oxadiazole ring, and chlorophenyl group in {4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BClN2O3/c16-12-7-3-10(4-8-12)14-17-13(18-21-14)9-1-5-11(6-2-9)15(19)20/h1-8,19-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPUTDYFXFSHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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